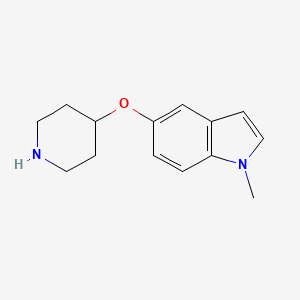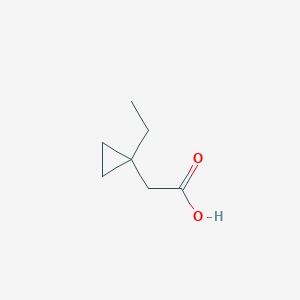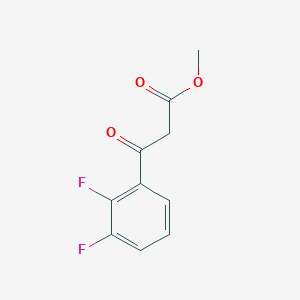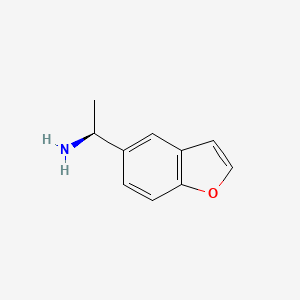
(1s)-1-(1-Benzofuran-5-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1s)-1-(1-Benzofuran-5-yl)ethan-1-amine is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of an amine group attached to an ethan-1-amine backbone, with a benzofuran moiety at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1s)-1-(1-Benzofuran-5-yl)ethan-1-amine typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of Ethan-1-amine Group: The ethan-1-amine group can be introduced via reductive amination. This involves the reaction of the benzofuran aldehyde with an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a metal catalyst.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1s) enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oximes or nitroso derivatives.
Reduction: Reduction of the benzofuran ring can lead to the formation of dihydrobenzofuran derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed:
Oxidation Products: Oximes, nitroso derivatives.
Reduction Products: Dihydrobenzofuran derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated benzofuran derivatives.
Scientific Research Applications
(1s)-1-(1-Benzofuran-5-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to certain bioactive compounds.
Industry: Utilized in the development of novel materials, such as polymers and dyes, due to its aromatic and heterocyclic nature.
Mechanism of Action
The mechanism of action of (1s)-1-(1-Benzofuran-5-yl)ethan-1-amine depends on its specific application:
Biological Activity: It may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit microbial growth by targeting bacterial cell wall synthesis or disrupt cancer cell proliferation by interfering with cell cycle regulation.
Chemical Reactivity: The compound’s reactivity is influenced by the electron-rich benzofuran ring and the nucleophilic amine group, allowing it to participate in a variety of chemical transformations.
Comparison with Similar Compounds
1-(1-Benzofuran-2-yl)ethan-1-amine: Similar structure but with the amine group at the 2-position of the benzofuran ring.
1-(1-Benzofuran-3-yl)ethan-1-amine: Amine group at the 3-position.
1-(1-Benzofuran-4-yl)ethan-1-amine: Amine group at the 4-position.
Uniqueness:
- The (1s)-1-(1-Benzofuran-5-yl)ethan-1-amine is unique due to the specific positioning of the amine group at the 5-position, which can influence its reactivity and biological activity. The chiral nature of the compound also adds to its uniqueness, as the (1s) enantiomer may exhibit different properties compared to the (1r) enantiomer.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(1S)-1-(1-benzofuran-5-yl)ethanamine |
InChI |
InChI=1S/C10H11NO/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-7H,11H2,1H3/t7-/m0/s1 |
InChI Key |
VYPJGEJWPLAUES-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)OC=C2)N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



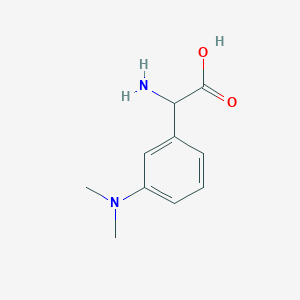
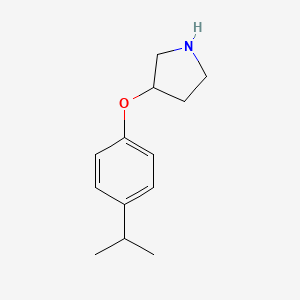
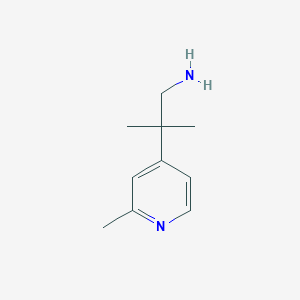
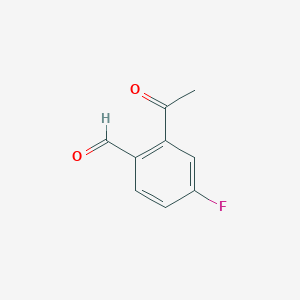

![3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propanoic acid](/img/structure/B13604889.png)
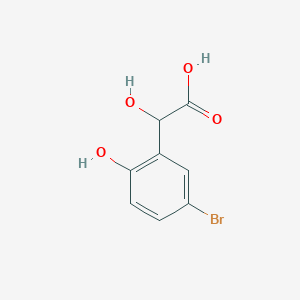
![tert-butylN-{[5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methyl}carbamate](/img/structure/B13604899.png)
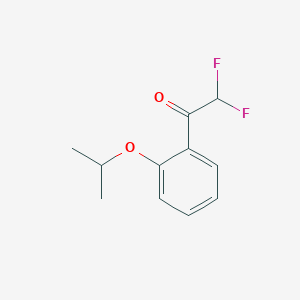
![5-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]pentanamide](/img/structure/B13604905.png)
